1-Benzoyl-5-oxo-L-proline
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Overview
Description
1-Benzoyl-5-oxo-L-proline is a derivative of L-proline, a naturally occurring amino acid. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom of the proline ring and an oxo group at the 5-position. It is an optically active form of 5-oxoproline having L-configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-5-oxo-L-proline typically involves the reaction of L-proline with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-5-oxo-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
1-Benzoyl-5-oxo-L-proline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Mechanism of Action
The mechanism of action of 1-Benzoyl-5-oxo-L-proline involves its interaction with specific molecular targets and pathways. The compound is known to participate in the gamma-glutamyl cycle, where it is converted to L-glutamate by the enzyme 5-oxo-L-prolinase. This conversion is coupled with the hydrolysis of ATP to ADP and inorganic phosphate, providing the energy required for the reaction .
Comparison with Similar Compounds
1-Benzoyl-5-oxo-L-proline can be compared with other similar compounds such as:
5-oxo-L-proline: A precursor in the gamma-glutamyl cycle, involved in glutathione metabolism.
L-proline: A naturally occurring amino acid with a simpler structure.
Pyroglutamic acid: Another derivative of L-proline, involved in protein biosynthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
80687-79-2 |
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Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(2S)-1-benzoyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c14-10-7-6-9(12(16)17)13(10)11(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,16,17)/t9-/m0/s1 |
InChI Key |
BQJAOYFZRGTLGB-VIFPVBQESA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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